molecular formula C7H9Cl3N4O2 B12800662 Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- CAS No. 3715-82-0

Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)-

Cat. No.: B12800662
CAS No.: 3715-82-0
M. Wt: 287.5 g/mol
InChI Key: SZLVQTTUNYSWGF-UHFFFAOYSA-N
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Description

Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including cyclization, chlorination, and isopropylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Safety measures are also important due to the potential hazards associated with handling chlorinated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo(4,5-d)imidazole derivatives with different substituents.
  • Other chlorinated imidazole compounds.
  • Isopropyl-substituted heterocycles.

Uniqueness

The uniqueness of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

3715-82-0

Molecular Formula

C7H9Cl3N4O2

Molecular Weight

287.5 g/mol

IUPAC Name

3,4,6-trichloro-1-propan-2-yl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C7H9Cl3N4O2/c1-3(2)11-4-5(13(9)6(11)15)14(10)7(16)12(4)8/h3-5H,1-2H3

InChI Key

SZLVQTTUNYSWGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2C(N(C1=O)Cl)N(C(=O)N2Cl)Cl

Origin of Product

United States

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